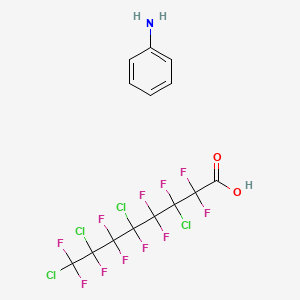
aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid is a complex organic compound with the molecular formula C14H8Cl4F11NO2. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and an aniline group, making it a unique and highly specialized chemical .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid typically involves multiple steps, starting with the preparation of the perfluorinated octanoic acid derivativeThe final step involves the coupling of the aniline group to the halogenated perfluorooctanoic acid .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized reactors and catalysts to facilitate the halogenation and coupling reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Wirkmechanismus
The mechanism of action of aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its halogenated structure allows it to interact with hydrophobic regions of proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanoic acid: Similar in structure but lacks the aniline group and chlorine atoms.
Aniline derivatives: Compounds with aniline groups but without the extensive halogenation seen in aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid.
Uniqueness
The uniqueness of this compound lies in its combination of extensive halogenation and the presence of an aniline group. This combination imparts unique chemical and physical properties, making it valuable for specific applications in research and industry .
Biologische Aktivität
Aniline; 3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid (CAS No. 1534-91-4) is a complex organic compound with significant biological implications. The compound is characterized by its unique molecular structure and has been studied for various biological activities. This article aims to provide an in-depth analysis of its biological activity supported by data tables and relevant research findings.
- Molecular Formula : C14H8Cl4F11NO2
- Molecular Weight : 573.013 g/mol
- Boiling Point : 301.6°C
- Flash Point : 136.2°C
- LogP : 7.372 (indicating high lipophilicity) .
Biological Activity Overview
The biological activity of aniline derivatives is widely studied due to their potential applications in pharmaceuticals and environmental sciences. The specific compound discussed here exhibits various activities including:
- Anticancer Properties
- Endocrine Disruption
- Environmental Toxicity
Case Study 1: Anticancer Activity
A study published in PubMed explored the synthesis of benzothiazole aniline ligands and their platinum complexes. These complexes demonstrated significant antiproliferative activity against liver cancer cells when compared to traditional treatments . This suggests that structurally similar compounds may also exhibit notable anticancer properties.
Case Study 2: Endocrine Disruption
Research highlighted the effects of chlorinated anilines on endocrine systems in wildlife. The study found that exposure to these compounds resulted in altered reproductive behaviors and physiological changes in fish populations . This underlines the potential risks associated with the environmental release of such chemicals.
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
1534-91-4 |
|---|---|
Molekularformel |
C14H8Cl4F11NO2 |
Molekulargewicht |
573.0 g/mol |
IUPAC-Name |
aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid |
InChI |
InChI=1S/C8HCl4F11O2.C6H7N/c9-3(15,2(13,14)1(24)25)6(18,19)4(10,16)7(20,21)5(11,17)8(12,22)23;7-6-4-2-1-3-5-6/h(H,24,25);1-5H,7H2 |
InChI-Schlüssel |
IPDPOXHJCFMJHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N.C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















